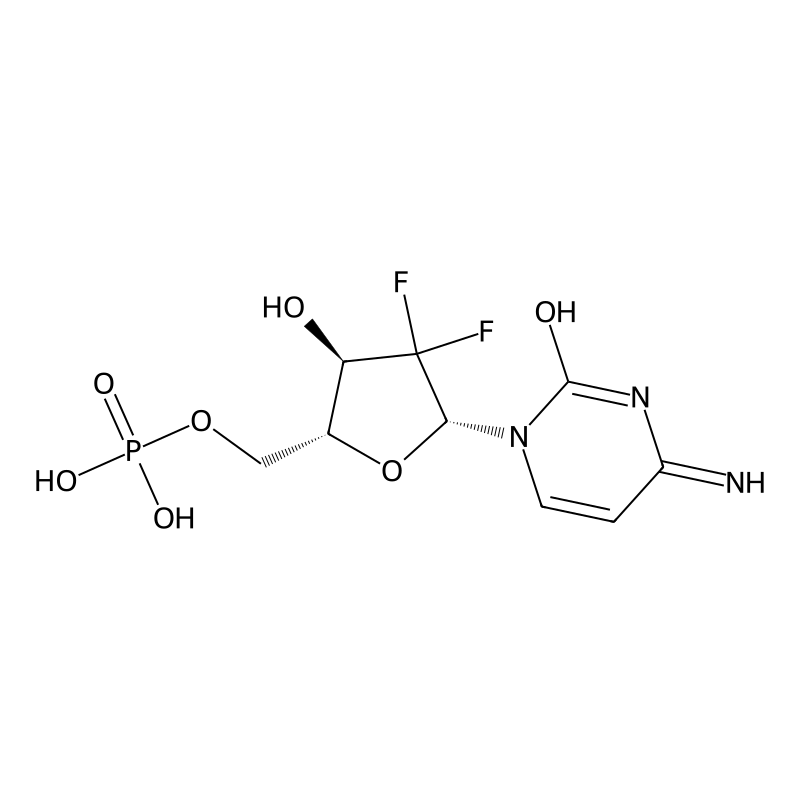Gemcitabine monophosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
An Active Metabolite?
Gemcitabine itself needs to be converted within cells to active metabolites to exert its anti-cancer effects. One such metabolite is gemcitabine diphosphate (GDP). Researchers hypothesize that GMP might be another active metabolite, potentially offering a way to bypass the conversion step and improve efficacy []. Studies in cell lines suggest that GMP can inhibit DNA synthesis, a crucial step for cancer cell proliferation, similar to gemcitabine.
Delivery Challenges and Nanoparticle Strategies
A significant challenge in gemcitabine therapy is its short half-life and rapid breakdown in the body. GMP, being more hydrophilic (water-loving) than gemcitabine, might face similar limitations.
Researchers are exploring nanoparticle-based delivery systems to encapsulate GMP and improve its stability and targeted delivery to tumor cells []. These carriers could protect GMP from degradation, enhance its circulation time, and potentially increase its therapeutic efficacy.








